N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Description
Synthesis Analysis
BZML can be synthesized from the key precursor, N-(1H-benzofuran-2-yl)-1,3-thiazol-2-yl-carbonyl hydrazide dicyanide , which is coupled with 2-aminobenzofuran using diazotization in pyridine. Various secondary amines react with compound 2 in boiling ethanol to yield different acrylonitrile derivatives, including BZML .
Molecular Structure Analysis
The molecular structure of BZML consists of a piperidine ring with a thiazole and benzofuran moiety attached. The compound contains multiple double bonds and aromatic bonds, contributing to its overall stability and reactivity .
Chemical Reactions Analysis
BZML exhibits interesting behavior, such as its reaction with hydrazine hydrate to produce 4-(1H-benzofuran-2-yl)diazenyl-1H-pyrazole-3,5-diamine. Additionally, it reacts with ethyl cyanoacetate in the presence of ethanol and sodium ethoxide to form 4-amino-1-(1H-benzofuran-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
Scientific Research Applications
Metabolism and Disposition Studies
One study focused on the metabolism and disposition of a closely related compound, SB-649868, an orexin 1 and 2 receptor antagonist potentially for treating insomnia. The study involved an open-label design with eight healthy male subjects and utilized high-performance liquid chromatography-mass spectrometry for metabolite profiling. The elimination of drug-related material was almost complete over a 9-day period, primarily via feces, with urinary excretion accounting for a smaller percentage. The study revealed the presence of slowly cleared metabolites, indicating extensive metabolism of the compound. Notably, an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring was identified as a principal circulating component in plasma extracts. This suggests that derivatives like N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide might undergo similar metabolic pathways, highlighting their complex disposition in the human body (Renzulli et al., 2011).
Synthesis and Antimicrobial Activity
Another aspect of research on similar compounds involves their synthesis and biological activity. For instance, a study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antimicrobial activity. These compounds were prepared through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and finally the target compounds. The synthesized derivatives exhibited moderate to significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This research indicates the broad utility of sulfonamide derivatives in addressing microbial resistance, which might extend to compounds like this compound (Khalid et al., 2016).
Antipsychotic and Enzyme Inhibition Studies
Further studies have explored the synthesis and evaluation of heterocyclic carboxamides, including those with structures similar to the compound , for potential antipsychotic agents. These compounds were tested for their ability to bind to various receptors and their efficacy in vivo, indicating the potential of such derivatives in psychiatric medication development (Norman et al., 1996).
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-27(23,24)21-8-4-6-13(10-21)17(22)20-18-19-14(11-26-18)16-9-12-5-2-3-7-15(12)25-16/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNQLOTRBUOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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